molecular formula C18H29NaO3S B1592539 Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts CAS No. 69669-44-9

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

Cat. No.: B1592539
CAS No.: 69669-44-9
M. Wt: 348.5 g/mol
InChI Key: HOXWFOVSCUWIEH-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts is a useful research compound. Its molecular formula is C18H29NaO3S and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts are the molecules and surfaces that require the properties of a surfactant . This compound is used as a cleansing agent, emulsifying agent, dispersing agent, and wetting agent . It interacts with these targets to alter their properties and facilitate various processes.

Mode of Action

This compound: acts as a surfactant, reducing surface tension and promoting the formation of emulsions . It interacts with its targets by adhering to their surfaces and altering their interaction with the surrounding environment. This results in improved wetting, dispersion, and emulsification properties .

Biochemical Pathways

The exact biochemical pathways affected by This compound It is known that this compound plays a crucial role in the sulfonation reaction pathway . The compound is produced when 4-C10-13-sec-alkylbenzene and sulfur trioxide react in a continuous reactor, followed by neutralization with sodium hydroxide or sodium carbonate .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As a surfactant, it is expected to have high solubility in water , which could influence its bioavailability

Result of Action

The molecular and cellular effects of This compound are primarily related to its surfactant properties. It alters the surface properties of its targets, leading to improved wetting, dispersion, and emulsification . This can result in more effective cleansing, improved distribution of substances in a solution, and the formation of stable emulsions .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of water is crucial for its function as a surfactant . Additionally, it is stable under normal conditions, but decomposes on heating, producing toxic and corrosive fumes . Therefore, the environment in which this compound is used can significantly impact its effectiveness and stability.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they are known to interact with various biomolecules, including proteins and lipids, primarily through hydrophobic interactions and ionic bonds . These interactions can alter the properties and functions of these biomolecules, potentially influencing biochemical reactions.

Cellular Effects

The effects of Benzenesulfonic acid, C10-14-alkyl derivsThey may also interfere with cell signaling pathways and gene expression by interacting with membrane proteins and lipids .

Molecular Mechanism

The molecular mechanism of action of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they likely exert their effects at the molecular level by interacting with biomolecules such as proteins and lipids, potentially altering their structure and function . They may also influence gene expression by interacting with DNA or RNA molecules .

Temporal Effects in Laboratory Settings

The temporal effects of Benzenesulfonic acid, C10-14-alkyl derivsLike other surfactants, they may degrade over time, especially under certain conditions such as high temperatures .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts in animal models. High doses of surfactants can be toxic and cause adverse effects .

Metabolic Pathways

The metabolic pathways involving Benzenesulfonic acid, C10-14-alkyl derivsSurfactants can be metabolized by various enzymes in the body, leading to their breakdown and removal .

Transport and Distribution

The transport and distribution of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they are likely to be distributed throughout the body due to their ability to mix with both water and fats .

Subcellular Localization

The subcellular localization of Benzenesulfonic acid, C10-14-alkyl derivsDue to their amphipathic nature, they may be found in various cellular compartments, including the cytoplasm and cell membranes .

Properties

IUPAC Name

sodium;4-dodecan-3-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXWFOVSCUWIEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058711
Record name Sodium 4-(1-ethyldecyl)benzenesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID1058711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
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CAS No.

2212-50-2, 69669-44-9, 90194-45-9, 85117-50-6
Record name Benzenesulfonic acid, 4-(1-ethyldecyl)-, sodium salt
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-(1-ethyldecyl)benzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, mono-C10-14-alkyl derivs., sodium salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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